molecular formula C7H9N3O2 B1424373 4-Ethyl-3-nitropyridin-2-amine CAS No. 70936-16-2

4-Ethyl-3-nitropyridin-2-amine

Cat. No.: B1424373
CAS No.: 70936-16-2
M. Wt: 167.17 g/mol
InChI Key: MXEMPHBMPPUUBF-UHFFFAOYSA-N
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Description

Nitropyridine derivatives are important synthetic intermediates for new pesticides and medicines . They are often used as key intermediates in medicinal products .


Synthesis Analysis

A process for the preparation of nitropyridine derivatives has been disclosed in a patent . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .


Molecular Structure Analysis

The structures of similar compounds were assessed using NMR and elemental analysis techniques . The distance of C-N is influenced by the strong electron withdrawing effect of –NO2 .


Chemical Reactions Analysis

The nitration reaction is a key step in the synthesis of nitropyridine derivatives, and it’s usually exothermic .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For instance, the electron-withdrawing effects of nitrogen can cause deshielding, shifting hydrogens on carbons directly bonded to an amine downfield in an NMR spectra compared to alkane hydrogens .

Scientific Research Applications

Electrosynthesis and Amination Reactions

  • Electrosynthesis of Amines: A study by Mikhal’chenko et al. (2007) explored the electrochemical behavior of related compounds, demonstrating the potential for synthesizing amines through electroreduction, which could be applicable to 4-Ethyl-3-nitropyridin-2-amine (Mikhal’chenko et al., 2007).
  • Selective Vicarious Nucleophilic Amination: Bakke et al. (2001) conducted amination of nitropyridine compounds, including methods that could be relevant for this compound (Bakke et al., 2001).

Applications in Sensing and Detection

  • Fluorescent Probes for Metal Ions: Singh et al. (2020) developed fluorescent probes based on aminoethylpyridine, which is structurally similar to this compound, for detecting metal ions in aqueous media (Singh et al., 2020).

Chemical Synthesis and Reactions

  • Ultrasound-Assisted Drug Solubility Improvement: Machado et al. (2013) demonstrated a method to improve the solubility of drug-like compounds, including those structurally similar to this compound, using ultrasound irradiation (Machado et al., 2013).
  • Formation of Aminals via Pummerer Rearrangement: Rakhit et al. (1979) reported on the formation of aminals from amines via Pummerer rearrangement, a reaction potentially relevant for compounds like this compound (Rakhit et al., 1979).

Catalysis and Material Science

  • Graphene-Based Catalysts for Nitro Compound Reduction: Nasrollahzadeh et al. (2020) explored the use of graphene-based catalysts in the reduction of nitro compounds, a process that could involve this compound (Nasrollahzadeh et al., 2020).

Safety and Hazards

While specific safety data for “4-Ethyl-3-nitropyridin-2-amine” is not available, similar compounds require precautions such as avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Nitropyridine derivatives have potential applications in the development of new pesticides and medicines . The continuous flow methodology is being explored to increase the process safety and efficiency of fast highly exothermic reactions .

Properties

IUPAC Name

4-ethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-5-3-4-9-7(8)6(5)10(11)12/h3-4H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMPHBMPPUUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702197
Record name 4-Ethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70936-16-2
Record name 4-Ethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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